

An In-depth Technical Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

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Compound of Interest

Compound Name: 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B179000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**, a chemical compound of interest in various research and development sectors. This document details its chemical identifiers, a plausible experimental protocol for its synthesis, and an exploration of its potential biological relevance based on related compounds.

Core Chemical Identifiers

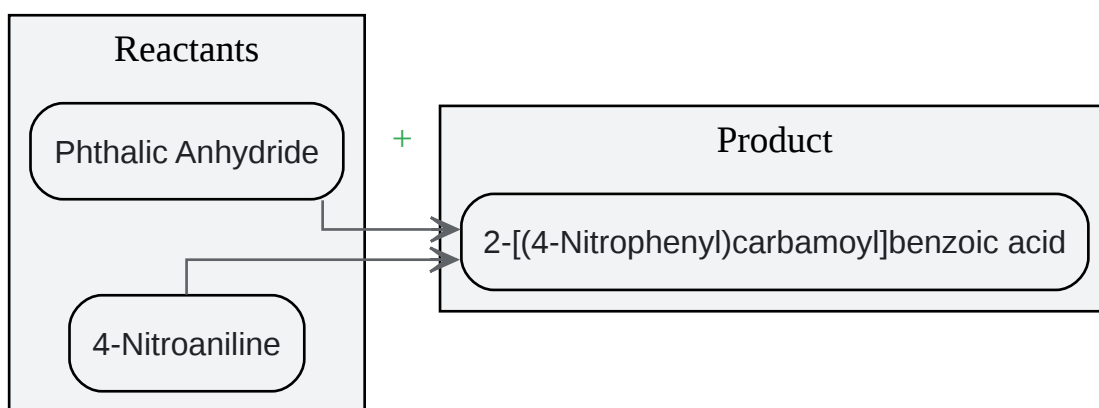
Precise identification of a chemical compound is fundamental for scientific research. The following table summarizes the key identifiers for **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**.

Identifier	Value
CAS Number	6307-10-4
Chemical Name	2-[(4-Nitrophenyl)carbamoyl]benzoic acid
Synonym	4'-Nitrophthalanilic acid
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₅
Molecular Weight	286.24 g/mol
IUPAC Name	2-[(4-nitrophenyl)formamido]benzoic acid
SMILES	O=C(O)c1ccccc1C(=O)Nc1ccc(cc1)--INVALID-LINK--[O-]
InChI Key	LPEKGGXACAWPBA-UHFFFAOYSA-N

Experimental Protocols: Synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid

While a specific, detailed experimental protocol for the synthesis of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid** (also known as 4'-Nitrophthalanilic acid) is not extensively documented in readily available literature, a standard procedure for the synthesis of phthalanilic acids can be adapted. This synthesis involves the acylation of an aniline derivative with phthalic anhydride.

Reaction Scheme:



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Figure 1. General reaction scheme for the synthesis of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**.

Methodology:

The synthesis of phthalanilic acids is generally a straightforward reaction between phthalic anhydride and a substituted aniline.[1] The following is a plausible, generalized protocol for the synthesis of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**:

- **Dissolution of Reactants:** In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of phthalic anhydride and 4-nitroaniline in a suitable anhydrous solvent such as dichloromethane, chloroform, or glacial acetic acid.
- **Reaction:** Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Isolation of Product:** Upon completion of the reaction, the product, **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**, often precipitates out of the solution. The solid can be collected by vacuum filtration.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the pure phthalanilic acid derivative.

Potential Biological Significance and Signaling Pathways

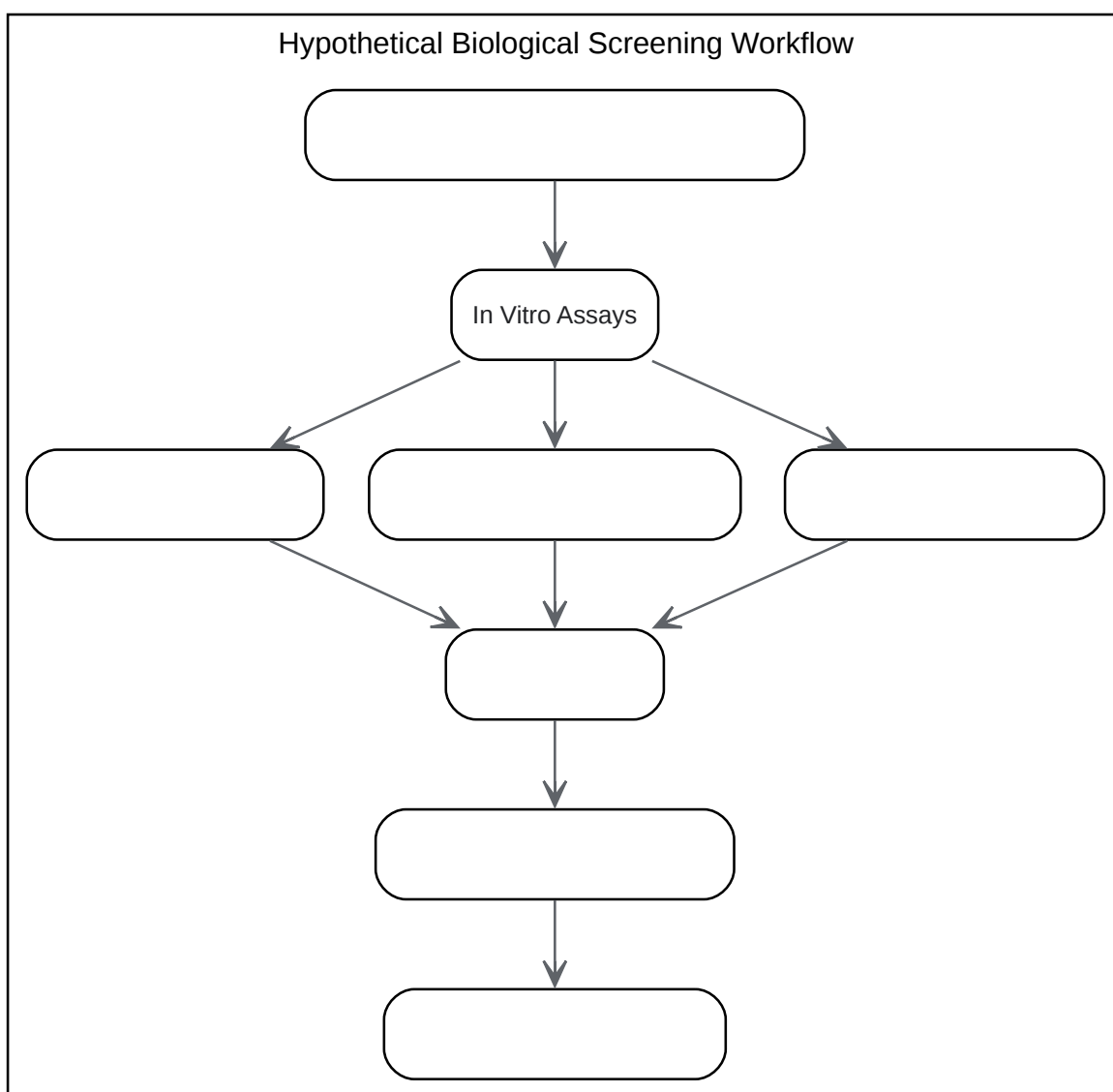
Direct experimental evidence detailing the biological activity and associated signaling pathways of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid** is scarce in publicly accessible scientific literature. However, the structural motifs present in the molecule—a benzoic acid derivative and a nitroaromatic compound—allow for informed speculation on its potential biological roles.

Many benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Similarly, various

nitroaromatic compounds are utilized as antimicrobial agents and have been investigated for their potential in cancer therapy. The presence of the nitro group can be crucial for the biological activity of some compounds, often through mechanisms involving bioreduction to reactive intermediates.

Given the lack of specific data for the title compound, a definitive signaling pathway cannot be depicted. However, a hypothetical workflow for screening the biological activity of this compound is presented below.

Experimental Workflow for Biological Screening:



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Figure 2. A logical workflow for the initial biological evaluation of **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**.

This guide serves as a foundational resource for researchers and professionals interested in **2-[(4-Nitrophenyl)carbamoyl]benzoic acid**. While direct experimental data on its biological functions are limited, the provided information on its chemical identity and a plausible synthetic route offers a starting point for further investigation into its potential applications.

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References

- 1. quora.com [quora.com]
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